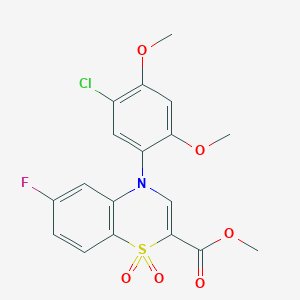
methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H15ClFNO6S and its molecular weight is 427.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the available literature on its biological activity, focusing on its potential therapeutic applications and mechanisms.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular weight of approximately 426.9 g/mol and features several functional groups that contribute to its biological activity.
Molecular Formula
Structural Features
The structure includes:
- Chlorine atom : Enhances lipophilicity and biological activity.
- Methoxy groups : Contribute to the electron-donating capacity, potentially increasing interaction with biological targets.
- Fluorine atom : Often associated with increased metabolic stability and bioactivity.
Antitumor Activity
Research indicates that compounds with similar thiazine structures exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. The presence of electron-donating groups like methoxy at strategic positions enhances this activity. A specific study reported IC50 values for related thiazole compounds against A-431 cells that were lower than those for doxorubicin, a standard chemotherapy drug .
Antibacterial Properties
Thiazine derivatives have also demonstrated antibacterial activity against various pathogens. Compounds exhibiting similar structures have shown effectiveness against Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid metabolism.
- Apoptosis induction : Some studies suggest activation of apoptotic pathways in cancer cells.
- Antimicrobial action : Disruption of cellular processes in bacteria leading to cell death.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives indicated that modifications in the phenyl ring significantly impacted their cytotoxicity against human glioblastoma cells (U251). The most active compounds had methoxy substitutions that improved their interaction with target proteins .
Case Study 2: Antibacterial Activity
In a comparative study, several thiazine derivatives were tested against clinical isolates of Staphylococcus aureus. The results showed that compounds with similar structural motifs displayed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .
Table 1: Biological Activities of Related Compounds
属性
IUPAC Name |
methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO6S/c1-25-14-8-15(26-2)12(7-11(14)19)21-9-17(18(22)27-3)28(23,24)16-5-4-10(20)6-13(16)21/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEKJPKEXXUSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














